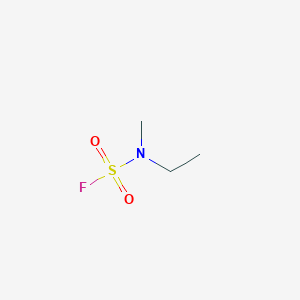

N-Ethyl-N-methylsulfamoyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

EMSF can be synthesized by reacting ethylamine and methylsulfonyl chloride in the presence of sodium fluoride. The reaction yields EMSF as a colorless crystalline solid, which can be purified using recrystallization from ethanol or by column chromatography.Molecular Structure Analysis

The molecular formula of N-Ethyl-N-methylsulfamoyl fluoride is C3H8FNO2S . Its molecular weight is 141.1645232 .Chemical Reactions Analysis

EMSF is commonly used as a reagent for the detection of esterases and lipases in biological samples. The compound reacts with esterases and lipases to form a stable complex, which can be detected using various analytical methods, including colorimetric assays, fluorometric assays, and high-performance liquid chromatography (HPLC).Physical And Chemical Properties Analysis

EMSF is a colorless, crystalline solid. Its exact physical properties such as density, boiling point, and melting point are not specified .Wissenschaftliche Forschungsanwendungen

Click Chemistry and Drug Discovery

A study developed a simple, efficient, and mild synthesis protocol for oxazolyl sulfonyl fluorides through Rh2(OAc)4-catalyzed annulation, showcasing the potential of sulfonyl fluoride derivatives in medicinal chemistry, chemical biology, and drug discovery. These compounds serve as unique, highly functionalized warheads for click chemistry applications, offering new avenues for the development of therapeutic agents and biochemical tools (Wan‐Yin Fang et al., 2020).

Electrochemical Synthesis of Sulfonyl Fluorides

Research on the electrochemical oxidative coupling of thiols and potassium fluoride has provided a mild and environmentally friendly approach to synthesizing sulfonyl fluorides. This method utilizes readily available thiols or disulfides with KF to create sulfonyl fluorides, highlighting the versatility and efficiency of electrochemical methods in accessing functional groups critical for various applications, including chemical biology and pharmaceuticals (G. Laudadio et al., 2019).

Radical Fluorination Agents

N-Fluoro-N-arylsulfonamides have been introduced as a new class of fluorinating agents suitable for radical fluorination under mild conditions. These agents enable clean radical fluorination processes, avoiding undesired side reactions and demonstrating their utility in organic synthesis and potentially in the modification of pharmaceuticals (D. Meyer et al., 2018).

Environmental Biotransformation

A comprehensive review of environmental biodegradability studies related to perfluoroalkyl acids (PFAAs) and their precursors, including perfluorosulfonic acids and perfluorocarboxylic acids, has been conducted. This research sheds light on the environmental fate, potential hazards, and biotransformation strategies of PFAA precursors, emphasizing the importance of understanding the environmental impact of fluorinated compounds (Wenping Zhang et al., 2020).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-ethyl-N-methylsulfamoyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8FNO2S/c1-3-5(2)8(4,6)7/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIUDOIMHLCDJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2964527.png)

![4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid](/img/structure/B2964531.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2964532.png)

![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine](/img/structure/B2964533.png)